molecular formula C16H25N3O5 B13889196 tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate

tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate

Cat. No.: B13889196
M. Wt: 339.39 g/mol
InChI Key: CBKLYUDLKIPZCP-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate: is a complex organic compound with the molecular formula C16H25N3O5 It is characterized by the presence of a piperidine ring, a pyrazole moiety, and an ethoxycarbonyl group

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds .

Biology and Medicine: Its unique structure allows for the exploration of various biological activities, including enzyme inhibition and receptor binding .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a piperidine ring and a pyrazole moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H25N3O5

Molecular Weight

339.39 g/mol

IUPAC Name

tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O5/c1-5-22-14(20)12-10-13(18-17-12)23-11-6-8-19(9-7-11)15(21)24-16(2,3)4/h10-11H,5-9H2,1-4H3,(H,17,18)

InChI Key

CBKLYUDLKIPZCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)OC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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